Extended vs. Twisted Side‑Chain Conformation Determines Reactive Bromine Accessibility
Single‑crystal X‑ray analysis shows that in 1,4‑bis(4‑bromobutoxy)benzene the 4‑bromobutoxy side chain is co‑planar with the central benzene ring (C6‑C5‑O1‑C4 torsion angle = −2.2°) and adopts an extended conformation [REFS‑1], whereas in 1,3‑bis(4‑bromobutoxy)benzene the side chain is twisted out of the ring plane by a dihedral angle of 40.75° [REFS‑2]. The extended conformation renders the terminal bromine atoms more accessible for nucleophilic substitution, providing a mechanistic advantage in the synthesis of pillararenes or conjugated oligomers.
| Evidence Dimension | Side‑chain conformation relative to benzene ring |
|---|---|
| Target Compound Data | C6‑C5‑O1‑C4 torsion angle = −2.2°; side chain extended and co‑planar with ring |
| Comparator Or Baseline | 1,3‑Bis(4‑bromobutoxy)benzene: dihedral angle between side‑chain mean plane and benzene ring = 40.75° |
| Quantified Difference | ~43° difference in side‑chain orientation |
| Conditions | Single‑crystal X‑ray diffraction at 296 K |
Why This Matters
The co‑planar, extended orientation of the para‑isomer predicts higher reactivity in SN2‑type macrocyclization or polymer coupling reactions compared to the sterically hindered meta‑isomer.
- [1] Maragatham, G., Selvarani, S., Rajakumar, P. & Lakshmi, S. (2017). 1,4‑Bis(4‑bromobutoxy)benzene. IUCrData, 2, x170998. View Source
- [2] Maragatham, G., Selvarani, S., Rajakumar, P. & Lakshmi, S. (2017). 1,3‑Bis(4‑bromobutoxy)benzene. IUCrData, 2, x171208. View Source
